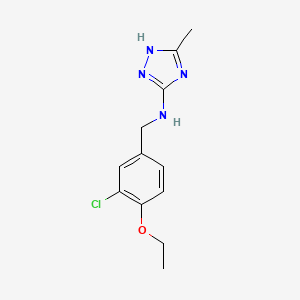
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring, and a pentyl-substituted thiadiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-pentyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiols or reduced thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- 2,4-dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 2,4-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of a pentyl group on the thiadiazole ring. This structural feature may confer distinct physicochemical properties and biological activities compared to other similar compounds. The pentyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Propiedades
Fórmula molecular |
C14H15Cl2N3OS |
|---|---|
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-2-3-4-5-12-18-19-14(21-12)17-13(20)10-7-6-9(15)8-11(10)16/h6-8H,2-5H2,1H3,(H,17,19,20) |
Clave InChI |
RJZPSJDZWNSIPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12483834.png)
![1-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12483836.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12483838.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12483847.png)
![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12483851.png)
![methyl ({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)(phenyl)acetate](/img/structure/B12483871.png)
![4-[({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12483873.png)

![1-(Azepan-1-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanone](/img/structure/B12483877.png)

![2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12483882.png)
![Potassium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide](/img/structure/B12483885.png)

![4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12483892.png)
